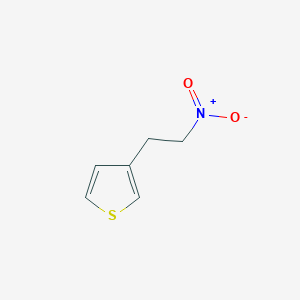![molecular formula C21H16Cl2N2O B2363528 2-{4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]phenyl}acetonitrile CAS No. 478246-06-9](/img/structure/B2363528.png)
2-{4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]phenyl}acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]phenyl}acetonitrile (hereinafter referred to as DCBP) is a synthetic compound that has been used in a variety of scientific research applications, including drug discovery, biochemistry, and physiology. DCBP has been found to have a wide range of biochemical and physiological effects, which makes it a valuable tool for scientists and researchers.
Applications De Recherche Scientifique
Synthesis and Reactivity
- The compound has been used in the synthesis of various pyridine derivatives and fused pyridine derivatives, demonstrating its versatility in organic chemistry. One study highlighted the synthesis of isoquinoline derivatives, pyrazolo-[3,4-b]-pyridine derivatives, and pyridine derivatives incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety (S. A. Al-Issa, 2012).
- Another study synthesized a range of pyridines from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile, leading to compounds evaluated for antibacterial and antitumor activities (Safaa I. Elewa et al., 2021).
Antimicrobial and Anticancer Properties
- Some derivatives synthesized from similar pyridine carbonitriles exhibited significant antimicrobial activities, suggesting potential applications in developing new antimicrobial agents. A study on the synthesis and evaluation of these compounds demonstrated their utility in this regard (Safaa I. Elewa et al., 2021).
Antioxidant Activity
- Derivatives of pyridine carbonitriles, including those structurally related to 2-{4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]phenyl}acetonitrile, have been studied for their antioxidant properties. A study found that two compounds in this class showed antioxidant activity nearly equal to ascorbic acid (A. El‐Mekabaty, 2015).
Catalysis and Chemical Transformations
- This compound has been used in catalytic processes, such as in the synthesis of mono-methylated products of phenylacetonitrile, which are important in the pharmaceutical industry (Jayaram Molleti & G. Yadav, 2017).
Structural and Molecular Studies
- The crystal structures of derivatives of this compound have been analyzed, providing insights into their molecular configuration and potential applications in material science (S. Dadou et al., 2019).
Propriétés
IUPAC Name |
2-[4-[3-[(2,6-dichlorophenyl)methyl]-2-methyl-4-oxopyridin-1-yl]phenyl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O/c1-14-17(13-18-19(22)3-2-4-20(18)23)21(26)10-12-25(14)16-7-5-15(6-8-16)9-11-24/h2-8,10,12H,9,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWYJRXFBBGFIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1C2=CC=C(C=C2)CC#N)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B2363446.png)
![2-(2-Methoxyethyl)-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2363448.png)
![(2,5-Dimethylpyrazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2363449.png)
![(E)-N-[1-(3,5-Dichlorophenyl)propyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2363450.png)
![1-(2-fluorophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2363452.png)

![methyl 1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2363454.png)



![methyl 1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-2,3-dihydro-1H-indole-5-carboxylate](/img/structure/B2363460.png)

